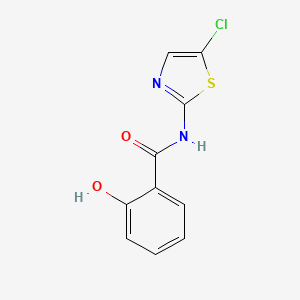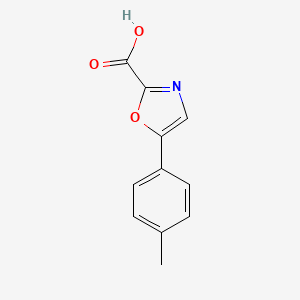![molecular formula C13H22NO5- B11815456 4-Ethoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylate](/img/structure/B11815456.png)
4-Ethoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylate is an organic compound belonging to the class of piperidinecarboxylates. This compound is characterized by the presence of a piperidine ring substituted with an ethoxy group and a tert-butoxycarbonyl (Boc) protecting group. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties.
Vorbereitungsmethoden
The synthesis of 4-Ethoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with piperidine and ethyl chloroformate.
Reaction Conditions: The piperidine is reacted with ethyl chloroformate in the presence of a base such as triethylamine to form the ethoxycarbonyl derivative.
Protection: The resulting compound is then treated with tert-butyl chloroformate (Boc2O) to introduce the Boc protecting group.
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.
Analyse Chemischer Reaktionen
4-Ethoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, leading to the formation of different derivatives.
Hydrolysis: Acidic or basic hydrolysis can remove the Boc protecting group, yielding the free amine.
Wissenschaftliche Forschungsanwendungen
4-Ethoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a building block for the development of new drugs, particularly in the field of neuropharmacology.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of 4-Ethoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The Boc protecting group provides stability to the molecule, allowing it to participate in various biochemical pathways. Upon deprotection, the free amine can interact with enzymes or receptors, modulating their activity and leading to desired biological effects .
Vergleich Mit ähnlichen Verbindungen
4-Ethoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylate can be compared with other piperidinecarboxylates such as:
tert-Butyl 4-(1-ethoxy-2-methyl-1-oxopropan-2-yl)piperidine-1-carboxylate: Similar in structure but with different substituents, leading to varied reactivity and applications.
Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate: Another piperidine derivative with distinct biological activities.
Eigenschaften
Molekularformel |
C13H22NO5- |
|---|---|
Molekulargewicht |
272.32 g/mol |
IUPAC-Name |
4-ethoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C13H23NO5/c1-5-18-13(10(15)16)6-8-14(9-7-13)11(17)19-12(2,3)4/h5-9H2,1-4H3,(H,15,16)/p-1 |
InChI-Schlüssel |
YRDJSCAEIYPOCW-UHFFFAOYSA-M |
Kanonische SMILES |
CCOC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,5S)-3-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B11815373.png)
![(2R,3R)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-1-carboxylic acid](/img/structure/B11815384.png)


![2-(Trifluoromethyl)benzo[B]thiophene](/img/structure/B11815404.png)


![(4S)-3,3-difluoro-4-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-1-carboxylic acid](/img/structure/B11815414.png)
![2-[2-(pyridin-4-yl)-1H-imidazol-1-yl]acetic acid dihydrochloride](/img/structure/B11815418.png)


![2-Chloro-1-[7-(4-fluoro-benzylidene)-3-(4-fluoro-phenyl)-3,3a,4,5,6,7-hexahydro-indazol-2-yl]-ethanone](/img/structure/B11815445.png)
![5-Chloro-6-[(3-chlorophenyl)methoxy]pyridine-3-carbonitrile](/img/structure/B11815451.png)

